molecular formula C10H13ClO B1582926 5-Chloro-2-adamantanone CAS No. 20098-17-3

5-Chloro-2-adamantanone

Cat. No. B1582926
CAS RN: 20098-17-3
M. Wt: 184.66 g/mol
InChI Key: JPEOUSFBWXVGFX-UHFFFAOYSA-N
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Description

5-Chloro-2-adamantanone, also known as (1R,3S)-5-chlorotricyclo[3.3.1.1~3,7~]decan-2-one, is a chemical compound with the molecular formula C10H13ClO . It has a molecular weight of 184.67 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-adamantanone consists of a tricyclic decane ring with a chlorine atom attached to the 5th carbon and a ketone group attached to the 2nd carbon . The InChI code for this compound is 1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6-,7-,8+,10- .


Chemical Reactions Analysis

The high reactivity of unsaturated adamantane derivatives like 5-Chloro-2-adamantanone offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Physical And Chemical Properties Analysis

5-Chloro-2-adamantanone is a solid at 20°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 289.1±33.0 °C at 760 mmHg, and a melting point of 200 °C .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

5-Chloro-2-adamantanone: serves as a precursor in synthesizing various functional adamantane derivatives. Due to its reactive chlorine atom, it can undergo substitution reactions, allowing for the introduction of different functional groups. These derivatives are valuable in creating novel materials with desired physical and chemical properties .

Development of Thermally Stable and High-Energy Fuels

The compound’s stability and unique structure make it an excellent candidate for developing thermally stable fuels. Researchers are exploring its use in high-energy fuels and oils, which could potentially offer better performance and efficiency .

Pharmaceutical Applications

In the pharmaceutical industry, 5-Chloro-2-adamantanone is used to synthesize bioactive compounds. Its adamantane core is structurally similar to diamond, contributing to the stability and bioavailability of the resulting drugs .

Creation of Diamondoids

The compound is also instrumental in creating higher diamond-like bulky polymers, known as diamondoids. These structures have potential applications in nanotechnology and materials science due to their hardness and thermal conductivity .

Quantum-Chemical Calculations

5-Chloro-2-adamantanone: is used in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This research aids in understanding the chemical and catalytic transformations of these compounds .

Polymerization Reactions

The reactivity of 5-Chloro-2-adamantanone allows it to participate in polymerization reactions. It can act as a monomer, leading to the formation of polymers with unique properties, such as increased resistance to heat and chemical attacks .

Synthesis of Adamantane-Based Nanodiamonds

Researchers are exploring the use of 5-Chloro-2-adamantanone in the synthesis of natural and synthetic nanodiamonds. These nanodiamonds have a wide range of applications, from electronics to medical imaging .

Catalytic Transformations

Finally, 5-Chloro-2-adamantanone is studied for its role in catalytic transformations. Understanding these processes can lead to the development of more efficient catalysts for industrial chemical reactions .

Safety and Hazards

When handling 5-Chloro-2-adamantanone, it is recommended to avoid dust formation, breathing vapors, mist or gas, and ensure adequate ventilation . It is also advised to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5-chloroadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEOUSFBWXVGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80319081
Record name 5-Chloro-2-adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-adamantanone

CAS RN

20098-17-3
Record name 20098-17-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-adamantanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the reactivity of 5-chloro-2-adamantanone towards nucleophiles compare to other bridgehead halides like 1-chloroadamantane?

A1: Research indicates that 5-chloro-2-adamantanone exhibits lower reactivity compared to 1-chloroadamantane when reacting with nucleophiles like Me3Sn- and Ph2P- ions in liquid ammonia []. Specifically, 1-chloroadamantane reacts 5.3 times faster with Me3Sn- and 2.4 times faster with Ph2P- than 5-chloro-2-adamantanone []. This difference in reactivity is attributed to the presence of the carbonyl group in 5-chloro-2-adamantanone, which acts as a π acceptor and influences the electron density at the bridgehead carbon.

Q2: What makes 5-chloro-2-adamantanone unique in terms of its reductive cleavage mechanism compared to other similar bridgehead-halogenated compounds?

A2: Unlike many other bridgehead-halogenated compounds, 5-chloro-2-adamantanone demonstrates a propensity for a stepwise reductive cleavage mechanism involving radical anion intermediates []. This behavior is attributed to the rigidity of the adamantane structure, its ability to form a stable radical upon chloride loss, and the specific spatial arrangement of the carbonyl and C-Cl bond on the bridge [].

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